KIO-301, also known as (E)-2-((4-((4-Benzyl(ethyl)amino)phenyl)diazinyl)phenyl)amino-N,N,N-triethyl-2-oxoethan-1-aminium chloride, is a small molecule photoswitch developed for the treatment of inherited retinal diseases, particularly retinitis pigmentosa. This compound has received Orphan Medicinal Product Designation from the European Medicines Agency for its potential therapeutic applications in restoring vision by selectively conferring light-sensing capabilities to retinal ganglion cells after photoreceptor degeneration . KIO-301 represents a novel approach that does not rely on gene therapy, making it suitable for a broader patient population with various genetic backgrounds.
KIO-301 is classified as a photoswitch, which is a type of small molecule capable of undergoing reversible structural changes when exposed to light. This unique property allows it to interact with biological systems in novel ways, particularly in modulating cellular responses to light in the context of retinal diseases.
The synthesis of KIO-301 involves several key steps that utilize standard organic chemistry techniques. The synthesis begins with the preparation of the core diazine structure, followed by the introduction of various functional groups to enhance its light-sensitive properties.
KIO-301 features a complex molecular architecture characterized by multiple aromatic rings and an aminium group that contributes to its photoswitching capabilities. The presence of a triethylamine moiety enhances its solubility and reactivity in biological systems.
KIO-301 undergoes specific chemical reactions that are critical to its function as a photoswitch. Upon exposure to light, it can undergo conformational changes that affect its interaction with cellular components.
The mechanism of action for KIO-301 involves its binding to retinal ganglion cells following the degeneration of photoreceptors. By activating these cells in response to light, KIO-301 aims to restore visual function in patients suffering from conditions like retinitis pigmentosa.
Research indicates that KIO-301 can effectively stimulate retinal ganglion cells, leading to improved visual responses in preclinical models. This mechanism provides a promising avenue for treating vision loss without requiring direct restoration of photoreceptor function.
KIO-301 has significant potential applications in the field of ophthalmology, particularly for treating inherited retinal diseases such as:
The ongoing clinical trials aim to evaluate the efficacy and safety of KIO-301 in restoring vision in affected individuals . As research progresses, KIO-301 may pave the way for new therapeutic strategies that address unmet medical needs in ocular health.
CAS No.:
CAS No.:
CAS No.: 59384-04-2